N,N'-dimethyl-N,N'-bis(4-nitrophenyl)ethane-1,2-diamine
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Overview
Description
N~1~,N~2~-dimethyl-N~1~,N~2~-bis(4-nitrophenyl)-1,2-ethanediamine is an organic compound with the molecular formula C16H18N4O4. It belongs to the class of aromatic compounds and is characterized by the presence of nitro groups attached to phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-dimethyl-N~1~,N~2~-bis(4-nitrophenyl)-1,2-ethanediamine typically involves the reaction of 4-nitrobenzaldehyde with N,N-dimethylethylenediamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
4-nitrobenzaldehyde+N,N-dimethylethylenediaminep-toluenesulfonic acidN 1 ,N 2 -dimethyl-N 1 ,N 2 -bis(4-nitrophenyl)-1,2-ethanediamine
Industrial Production Methods
In industrial settings, the production of N1,N~2~-dimethyl-N~1~,N~2~-bis(4-nitrophenyl)-1,2-ethanediamine involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-dimethyl-N~1~,N~2~-bis(4-nitrophenyl)-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C), sodium borohydride (NaBH~4~)
Substitution: Nitric acid (HNO~3~), sulfuric acid (H~2~SO~4~), halogens (Cl~2~, Br2)
Major Products Formed
Oxidation: Formation of nitroso derivatives
Reduction: Formation of corresponding amines
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
N~1~,N~2~-dimethyl-N~1~,N~2~-bis(4-nitrophenyl)-1,2-ethanediamine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N1,N~2~-dimethyl-N~1~,N~2~-bis(4-nitrophenyl)-1,2-ethanediamine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate enzyme activity, disrupt cellular processes, and induce cytotoxic effects.
Comparison with Similar Compounds
N~1~,N~2~-dimethyl-N~1~,N~2~-bis(4-nitrophenyl)-1,2-ethanediamine can be compared with other similar compounds, such as:
N~1~,N~2~-dimethyl-N~1~,N~2~-bis(4-aminophenyl)-1,2-ethanediamine: Similar structure but with amino groups instead of nitro groups, leading to different reactivity and applications.
N~1~,N~2~-dimethyl-N~1~,N~2~-bis(4-chlorophenyl)-1,2-ethanediamine:
The uniqueness of N1,N~2~-dimethyl-N~1~,N~2~-bis(4-nitrophenyl)-1,2-ethanediamine lies in its specific combination of nitro groups and aromatic rings, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
127988-51-6 |
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Molecular Formula |
C16H18N4O4 |
Molecular Weight |
330.34 g/mol |
IUPAC Name |
N,N'-dimethyl-N,N'-bis(4-nitrophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H18N4O4/c1-17(13-3-7-15(8-4-13)19(21)22)11-12-18(2)14-5-9-16(10-6-14)20(23)24/h3-10H,11-12H2,1-2H3 |
InChI Key |
AUWHSUNDMFBOIV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN(C)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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